4-Bromo-5-((triisopropylsilyl)ethynyl)naphthalen-2-ol
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Overview
Description
4-Bromo-5-((triisopropylsilyl)ethynyl)naphthalen-2-ol is an organic compound with the molecular formula C21H27BrOSi and a molecular weight of 403.43 g/mol . This compound is characterized by the presence of a bromine atom, a triisopropylsilyl group, and an ethynyl group attached to a naphthalen-2-ol core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-((triisopropylsilyl)ethynyl)naphthalen-2-ol typically involves the following steps:
Ethynylation: The addition of an ethynyl group to the brominated naphthalene.
Triisopropylsilylation: The attachment of a triisopropylsilyl group to the ethynylated naphthalene.
These reactions are carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products. The goal is to produce the compound in large quantities while maintaining high purity and minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-((triisopropylsilyl)ethynyl)naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the bromine or ethynyl groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alkanes or alkenes .
Scientific Research Applications
4-Bromo-5-((triisopropylsilyl)ethynyl)naphthalen-2-ol is used in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-5-((triisopropylsilyl)ethynyl)naphthalen-2-ol involves its interaction with specific molecular targets and pathways. The bromine and ethynyl groups play a crucial role in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis((triisopropylsilyl)ethynyl)naphthalene: Another naphthalene derivative with similar substituents.
4-Bromo-1-((triisopropylsilyl)ethynyl)naphthalene: A compound with a different substitution pattern on the naphthalene ring.
Uniqueness
4-Bromo-5-((triisopropylsilyl)ethynyl)naphthalen-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C21H27BrOSi |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
4-bromo-5-[2-tri(propan-2-yl)silylethynyl]naphthalen-2-ol |
InChI |
InChI=1S/C21H27BrOSi/c1-14(2)24(15(3)4,16(5)6)11-10-17-8-7-9-18-12-19(23)13-20(22)21(17)18/h7-9,12-16,23H,1-6H3 |
InChI Key |
OFXBUJTXDPJYIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C#CC1=CC=CC2=CC(=CC(=C21)Br)O)(C(C)C)C(C)C |
Origin of Product |
United States |
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